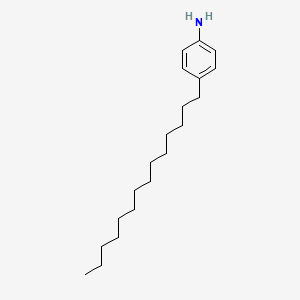

4-Tetradecylaniline

Descripción

Contextualization within Aniline (B41778) Derivatives Research

Aniline and its derivatives represent a cornerstone class of compounds in organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of industrial and research chemicals, including dyes, polymers, and pharmaceuticals. google.com Within this broad family, 4-Tetradecylaniline, characterized by a long C14 alkyl chain attached to the para-position of the aniline ring, is a significant member of the long-chain N-alkylaniline series. lookchem.comchemspider.com Research into aniline derivatives often focuses on how substituents on the aromatic ring or the nitrogen atom influence the molecule's physical and chemical properties. The introduction of a lengthy alkyl chain, as seen in this compound and its homologs like 4-dodecylaniline (B94358) and 4-hexadecylaniline, imparts a distinct amphiphilic character to the molecule. sigmaaldrich.com This feature, combining a hydrophilic amino head with a lipophilic alkyl tail, is central to its utility in diverse fields. The synthesis of such long-chain derivatives can be achieved through methods like heating an aniline with a long-chain aliphatic alcohol in the presence of a metal halide catalyst. google.com This structural motif is a key area of investigation, leading to materials with specific self-assembly properties, surface activity, and solubility characteristics that are distinct from simpler aniline compounds.

Significance in Contemporary Chemical Science

The unique molecular structure of this compound has established its importance in several areas of modern chemical science. Its long aliphatic chain and reactive amine group make it a valuable building block and functional molecule. lookchem.com One of its notable applications is in the field of materials science, particularly in nanotechnology, where it is used for the amidation and esterification of oxidized single-walled carbon nanotubes (SWCNTs). sigmaaldrich.comsigmaaldrich.comchemicalbook.com This functionalization is crucial for improving the solubility and processability of SWCNTs, enabling their integration into advanced composite materials and electronic devices. lookchem.com

In analytical chemistry, this compound serves as a standard in Fourier Transform Infrared (FTIR) spectroscopy for the quantitative determination of trans fat content in fats, oils, and margarine. sigmaaldrich.comchemicalbook.comlookchem.com Furthermore, its photophysical properties have been a subject of investigation; it has been used in laser flash photolysis studies to examine the quenching of the triplet state of n-alkyl 3-nitrophenyl ethers in micellar solutions, providing insights into molecular interactions in complex systems. lookchem.comsigmaaldrich.comsigmaaldrich.com

The compound is also a key precursor in the synthesis of more complex functional molecules. Researchers have utilized this compound to create novel amphiphilic ionic liquids designed for the demulsification of water-in-crude oil emulsions, a critical process in the petroleum industry. researchgate.netnih.govresearchgate.net It is also employed in the synthesis of specialized polymers, such as cyclopolymers with specific thermal properties, and in the preparation of iminophosphine platinum(II) complexes, which have been investigated for their potential anticancer properties. usm.eduscholaris.ca

Overview of Research Trajectories for this compound

Current and future research involving this compound is directed along several promising trajectories, primarily leveraging its unique amphiphilic nature and reactive functionality.

Advanced Materials and Nanotechnology: A major research thrust continues to be its use in the functionalization of nanomaterials like carbon nanotubes. lookchem.comaurorascientific.comdantecdynamics.com The goal is to enhance the properties of these materials for applications in electronics, sensors, and energy storage. lookchem.com Investigations into new polymers derived from this compound, such as specific diacrylate monomers for cyclopolymerization, aim to develop materials with tailored thermal and mechanical properties. usm.edu

Liquid Crystals: The long, rod-like structure imparted by the tetradecyl chain makes this aniline derivative an ideal component for the synthesis of liquid crystals. uchicago.eduresearchgate.netresearchgate.netwhiterose.ac.uk Research focuses on creating new Schiff base liquid crystals and other mesogenic compounds. nih.govcolorado.edu These materials are of interest for their potential use in advanced display technologies and sensors, where the molecular orientation can be controlled by external stimuli. uchicago.edu

Surfactants and Interfacial Science: The synthesis of novel surfactants and demulsifiers from this compound is an active area of research. researchgate.netnih.gov Studies explore how modifications to the molecule's structure can improve efficiency in breaking down emulsions, particularly in the context of crude oil processing. researchgate.netnih.govresearchgate.net

Corrosion Inhibition: Like many amine-containing organic compounds, derivatives of this compound are being explored as corrosion inhibitors. unja.ac.idnih.govresearchgate.net The research aims to develop effective, film-forming inhibitors that adsorb onto metal surfaces, protecting them from corrosive environments, a critical need in numerous industries. onetetra.commdpi.com

Bio-organic and Medicinal Chemistry: While a smaller field of study, the incorporation of this compound into metal complexes for potential therapeutic applications, such as anticancer agents, represents an emerging research direction. scholaris.ca The lipophilic chain can influence the compound's interaction with biological membranes, potentially enhancing its efficacy.

Data Tables

Table 1: Physicochemical Properties of this compound

This interactive table provides key physical and chemical properties for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₅N | lookchem.comchemicalbook.com |

| Molecular Weight | 289.50 g/mol | lookchem.comsigmaaldrich.com |

| CAS Number | 91323-12-5 | lookchem.comsigmaaldrich.comchemicalbook.com |

| Melting Point | 46-49 °C | lookchem.comsigmaaldrich.comchemicalbook.com |

| Boiling Point | 408 °C at 760 mmHg | lookchem.comlookchem.com |

| Density | 0.897 g/cm³ | lookchem.comlookchem.com |

| Flash Point | >113 °C (>230 °F) | lookchem.comsigmaaldrich.com |

| InChI Key | WKYFQPQIOXXPGE-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

| Appearance | Solid | sigmaaldrich.com |

Table 2: Summary of Research Applications for this compound

This interactive table summarizes the diverse research applications of this compound.

| Field of Application | Specific Use | Research Finding | Source(s) |

| Analytical Chemistry | FTIR Standard | Used for quantitative determination of trans fat content in foods. | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Nanotechnology | Surface Functionalization | Employed in the amidation and esterification of single-walled carbon nanotubes (SWCNTs) to improve their properties. | lookchem.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Petroleum Industry | Demulsifier Synthesis | Precursor for novel amphiphilic ionic liquids used to separate water from crude oil emulsions. | researchgate.netnih.govresearchgate.net |

| Polymer Chemistry | Monomer Synthesis | Used to synthesize diacrylate monomers for cyclopolymerization, creating polymers with specific glass transition temperatures. | usm.edu |

| Photochemistry | Quenching Studies | Investigated for its ability to quench the triplet state of n-alkyl 3-nitrophenyl ethers in micellar solutions. | lookchem.comsigmaaldrich.comsigmaaldrich.com |

| Medicinal Chemistry | Ligand Synthesis | Used to prepare iminophosphine ligands for platinum(II) complexes with potential anticancer activity. | scholaris.ca |

| Liquid Crystals | Mesogen Synthesis | Component in the synthesis of Schiff base compounds exhibiting liquid-crystal properties. | nih.govcolorado.edu |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-tetradecylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(21)18-16-19/h15-18H,2-14,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYFQPQIOXXPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238518 | |

| Record name | p-Tetradecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91323-12-5 | |

| Record name | p-Tetradecylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091323125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tetradecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Tetradecylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Tetradecylaniline

Established Synthetic Routes to 4-Tetradecylaniline

The classical synthesis of this compound typically involves a two-step process: the introduction of the C14 alkyl chain onto an aromatic ring, followed by the formation or revealing of the aniline (B41778) functional group.

Alkylation reactions are fundamental to forming the carbon-carbon bond between the aniline core and the tetradecyl group. The Friedel-Crafts alkylation is a primary example of this approach. mt.com In this reaction, an alkylating agent, such as a 1-tetradecyl halide (e.g., 1-chlorotetradecane) or 1-tetradecene, reacts with an aromatic substrate in the presence of a Lewis acid catalyst. mt.com

To synthesize this compound specifically, the reaction can be envisioned using aniline as the substrate. However, the amino group of aniline is a strong Lewis base that can complex with and deactivate the Lewis acid catalyst. Furthermore, the amino group is an activating, ortho-para directing group, but N-alkylation can compete with the desired C-alkylation. mt.com To circumvent these issues, the amino group is often protected, for instance, by converting aniline to acetanilide (B955). The acetanilide is then subjected to Friedel-Crafts alkylation, which directs the tetradecyl group to the para position due to steric hindrance at the ortho positions. A final hydrolysis step removes the acetyl protecting group to yield the target this compound.

The alkylating agent's nature is critical; primary halides are suitable, but secondary and tertiary halides are prone to elimination side reactions. libretexts.org

Table 1: Overview of Alkylation Strategies for 4-Substituted Anilines

| Alkylation Strategy | Reactants | Catalyst/Conditions | Key Considerations |

| Friedel-Crafts Alkylation (on protected aniline) | Acetanilide + 1-Tetradecene or 1-Tetradecyl Halide | Lewis Acid (e.g., AlCl₃, FeCl₃) | Protection of the amine group is necessary to prevent N-alkylation and catalyst deactivation. The reaction is followed by deprotection. |

| Acylation-Reduction | Aniline + Tetradecanoyl Chloride, followed by reduction | Friedel-Crafts Acylation (Lewis Acid), then Clemmensen or Wolff-Kishner Reduction | Acylation avoids polyalkylation issues common in Friedel-Crafts alkylation. The subsequent reduction of the ketone is a necessary second step. |

Reduction Pathways for Precursors of this compound

The reduction of an aromatic nitro group is one of the most common and effective methods for preparing primary aromatic amines like this compound. researchgate.net This strategy involves the initial synthesis of a precursor, 4-tetradecylnitrobenzene, which is then reduced to the corresponding aniline. The synthesis of 4-tetradecylnitrobenzene can be achieved via Friedel-Crafts alkylation of nitrobenzene.

A variety of reducing agents and systems have been developed for the conversion of nitroarenes to anilines. researchgate.netwikipedia.org These include:

Catalytic Hydrogenation: This is a widely used method where the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a common choice, though Raney nickel and platinum(IV) oxide are also effective. wikipedia.orgcommonorganicchemistry.com This method is often clean and produces high yields.

Metal-Acid Systems: The use of a metal, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂), in an acidic medium (e.g., hydrochloric acid or acetic acid) is a classical and robust method for nitro group reduction. wikipedia.orgcommonorganicchemistry.com Iron in acidic media is a frequently employed combination on an industrial scale. wikipedia.org

Hydride Reagents: While powerful, reagents like lithium aluminum hydride (LiAlH₄) are generally not suitable for reducing aromatic nitro compounds to anilines as they tend to produce azo compounds as the major product. commonorganicchemistry.com

Table 2: Comparison of Common Reduction Methods for Nitroarene Precursors

| Reduction Method | Reducing Agent/Catalyst | Typical Solvent | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Ethanol (B145695), Methanol, Ethyl Acetate | High yields, clean reaction, catalyst can be recycled. commonorganicchemistry.com | Requires specialized hydrogenation equipment; some catalysts can be expensive. |

| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl | Water, Ethanol | Inexpensive, reliable, and effective reagents. wikipedia.orgcommonorganicchemistry.com | Stoichiometric amounts of metal are required, generating significant waste. |

| Transfer Hydrogenation | Formic Acid, Hydrazine | Iron or Palladium catalyst | Avoids the use of high-pressure H₂ gas. organic-chemistry.org | May require specific catalysts and conditions. |

| Sulfide Reduction | Sodium Sulfide (Na₂S) | Aqueous or Alcoholic solution | Can offer selectivity in molecules with multiple nitro groups. commonorganicchemistry.com | Can have a strong odor and generate sulfur-containing waste. |

Catalytic Approaches in this compound Synthesis

Catalysis is integral to the efficient synthesis of this compound, featuring prominently in both alkylation and reduction steps. numberanalytics.com In Friedel-Crafts reactions, Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are essential catalysts that activate the alkylating agent. mt.com

For the reduction of the nitro precursor, catalytic hydrogenation stands out as a superior method in terms of efficiency and waste reduction compared to stoichiometric metal-acid systems. commonorganicchemistry.com Heterogeneous catalysts such as palladium on carbon (Pd/C) and Raney nickel are highly effective and can be recovered and reused, which is economically and environmentally advantageous. wikipedia.orgmdpi.com The choice of catalyst can also impart chemoselectivity, allowing the nitro group to be reduced in the presence of other reducible functional groups. commonorganicchemistry.com Modern advancements have introduced highly efficient catalysts, such as specific iron complexes, that can mediate the reduction using milder hydrogen donors like formic acid, further enhancing the safety and applicability of the reaction. organic-chemistry.org

Novel Synthetic Strategies for this compound and its Derivatives

Recent developments in organic synthesis have focused on creating more sustainable and efficient chemical processes. These principles are applicable to the synthesis of this compound.

Green chemistry encourages the design of chemical processes that minimize environmental impact and reduce hazards. ijfmr.comchemmethod.com Several of its principles can be applied to the synthesis of this compound.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. ijfmr.com In this regard, catalytic hydrogenation of 4-tetradecylnitrobenzene is superior to metal-acid reduction, which generates large amounts of metal salt waste. An ideal, though challenging, reaction would be the direct amination of tetradecylbenzene, which would have a very high atom economy.

Use of Safer Solvents: Traditional Friedel-Crafts reactions often use hazardous and environmentally persistent solvents like dichloromethane (B109758) or nitrobenzene. whiterose.ac.uk Green chemistry promotes the use of safer alternatives, such as water, supercritical fluids (like CO₂), or ionic liquids, which can reduce pollution and health risks. chemmethod.comwhiterose.ac.uk

Catalysis over Stoichiometric Reagents: As mentioned, catalytic routes are inherently greener than stoichiometric ones because they reduce waste. mdpi.com The development of recyclable and highly active catalysts is a key goal in green synthesis. mdpi.com

Use of Renewable Feedstocks: While the tetradecyl group is typically derived from petroleum feedstocks, green chemistry principles encourage exploring bio-based sources for producing long-chain alkanes or alcohols as starting materials. mlsu.ac.in

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| Prevent Waste | Stoichiometric reduction with Fe/HCl generates iron salt waste. | Catalytic hydrogenation generates only water as a byproduct. commonorganicchemistry.com |

| Atom Economy | Friedel-Crafts acylation followed by reduction has lower atom economy due to the loss of atoms in the acylating agent and reductant. | A direct alkylation or amination reaction would be more atom-economical. |

| Less Hazardous Synthesis | Use of carcinogenic solvents like benzene (B151609) in some older procedures. | Use of safer solvents like 2-methyltetrahydrofuran (B130290) or solvent-free conditions (e.g., microwave irradiation). ijfmr.comwhiterose.ac.uk |

| Design for Energy Efficiency | Reactions requiring prolonged heating at high temperatures. | Use of highly active catalysts that allow for lower reaction temperatures or microwave-assisted synthesis to reduce reaction times. ijfmr.com |

Exploration of Alternative Reactants and Reaction Conditions for this compound

Research into novel synthetic methods provides alternative pathways that may offer advantages in terms of efficiency, selectivity, or substrate scope.

Borrowing Hydrogen Reactions: This is an environmentally friendly catalytic approach for the N-alkylation of amines with alcohols. chemistryviews.org A conceptually similar C-alkylation could be envisioned, where aniline reacts with 1-tetradecanol. In such a process, a transition-metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the aniline, followed by the return of the hydrogen. The only byproduct is water. chemistryviews.org

Modern Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. mdpi.com A potential route to this compound could involve the Buchwald-Hartwig amination, which couples an aryl halide (e.g., 1-bromo-4-tetradecylbenzene) with an amine source. Alternatively, a Suzuki coupling could be used to form the C-C bond between a tetradecylboronic acid derivative and a protected 4-haloaniline. numberanalytics.com

Alternative Reaction Conditions: The use of microwave irradiation can dramatically shorten reaction times and in some cases improve yields compared to conventional heating. ijfmr.com Solvent-free "grinding chemistry," where solid reactants are mixed directly, represents another green alternative that eliminates the need for potentially hazardous solvents. ijfmr.com

These novel strategies, while perhaps more complex to set up initially, offer pathways to this compound and its derivatives that are often more efficient and sustainable than established routes.

Derivatization of this compound

This compound, a primary aromatic amine featuring a long alkyl chain, serves as a versatile building block in organic synthesis. The reactivity of its amino group allows for a variety of derivatization reactions, leading to the formation of amides, esters, quaternary ammonium (B1175870) salts, and Schiff bases. These transformations enable the modification of its chemical and physical properties for various applications.

Amidation Reactions Involving this compound

The primary amine functionality of this compound readily undergoes amidation reactions with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides, to form N-substituted amides. This reaction, often referred to as acylation, is a common strategy for creating stable amide bonds. fishersci.co.uk

A notable application of this reaction is the functionalization of nanomaterials. For instance, this compound has been used in the amidation of oxidized single-walled carbon nanotubes (SWCNTs). sigmaaldrich.com In this process, the carboxylic acid groups present on the surface of the oxidized SWCNTs are activated, often by conversion to acyl chlorides, and subsequently reacted with this compound. This grafts the tetradecylaniline moiety onto the nanotube surface via an amide linkage, altering the material's properties.

Another specific example is the synthesis of (E)-4-oxo-4-(tetradecylamino)but-2-enoic acid. amazonaws.com This reaction involves the amidation of an appropriate dicarboxylic acid derivative with this compound.

The general approach for amidation involves reacting the amine with an acylating agent, often in the presence of a base to neutralize the acidic byproduct. nih.gov Common methods include the Schotten-Baumann reaction, which uses an acyl chloride in the presence of an aqueous base, or coupling reactions facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uk

Table 1: Examples of Amidation Reactions with this compound

| Reactant 1 | Reactant 2 | Product | Research Context |

| This compound | Oxidized Single-Walled Carbon Nanotubes (SWCNT-COOH) | SWCNT-CONH-C₆H₄-(CH₂)₁₃CH₃ | Functionalization of nanomaterials sigmaaldrich.com |

| This compound | Maleic anhydride (B1165640) derivative | (E)-4-oxo-4-(tetradecylamino)but-2-enoic acid | Synthesis of specific organic compounds amazonaws.com |

Esterification Reactions Involving this compound

While this compound itself does not directly undergo esterification, its derivatives containing a hydroxyl group can be esterified, or it can be used in reactions where an ester linkage is formed with a component derived from it. A key example involves its use in the surface modification of oxidized single-walled carbon nanotubes (SWCNTs). sigmaaldrich.com In this context, the carboxylic acid groups on the SWCNTs can be esterified using an alcohol. If a derivative of this compound containing a hydroxyl group were used, it would participate in this esterification.

More commonly, esterification reactions, such as the Fischer-Speier esterification, involve the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. operachem.combyjus.com The general mechanism involves the protonation of the carboxylic acid's carbonyl group, making it more electrophilic for attack by the alcohol's hydroxyl group. byjus.com Subsequent dehydration leads to the formation of the ester. operachem.com To drive the equilibrium towards the product, water is typically removed, or an excess of one reactant is used. byjus.comscienceready.com.au

In the context of this compound, a two-step process could be envisioned where the aniline is first modified to introduce a hydroxyl group, which could then undergo esterification. Alternatively, a carboxylic acid derivative of this compound could be reacted with an alcohol to form an ester.

Table 2: General Esterification Principle

| Reaction Type | Reactants | Catalyst | Product | Key Feature |

| Fischer-Speier Esterification | Carboxylic Acid + Alcohol | Strong Acid (e.g., H₂SO₄) | Ester + Water | Reversible reaction driven to completion by removing water. byjus.comscienceready.com.au |

| Acyl Chloride Esterification | Acyl Chloride + Alcohol | Base (e.g., Pyridine) | Ester + HCl | Highly reactive and generally irreversible. operachem.com |

Quaternization of this compound-Derived Amines

Quaternization is a process where a tertiary amine is alkylated to form a quaternary ammonium salt, a permanently charged cation. wikipedia.org While this compound is a primary amine, it can be converted into a tertiary amine through successive alkylations, which can then be quaternized. Alternatively, derivatives of this compound can undergo quaternization.

One documented pathway involves first reacting this compound with other compounds to form a more complex tertiary amine, which is then quaternized. For example, this compound was first reacted with tetrethylene glycol (TEG) and a cross-linker to yield an ethoxylated amine. researchgate.net This resulting tertiary amine was subsequently quaternized using acetic acid to produce an amphiphilic ionic liquid. researchgate.net

In another synthetic route, 4-tetradecylamine (a related compound, though not an aniline) was reacted with cyanuric chloride to produce 4,6-dichloro-N-tetradecyl-1,3,5-triazin-2-amine. rsc.org This intermediate was then reacted with 1-methylimidazole, resulting in the formation of a dicationic quaternary ammonium salt, specifically 3,3'-(6-(tetradecylamino)-1,3,5-triazine-2,4-diyl)bis(1-methyl-1H-imidazol-3-ium) chloride. rsc.org This demonstrates how the amine functionality, once incorporated into a larger heterocyclic structure, can be part of a quaternization process.

Table 3: Synthesis of Quaternary Ammonium Salts from this compound Derivatives

| Precursor derived from 4-Alkyl-Aniline | Quaternizing Agent | Quaternary Ammonium Product | Reference |

| Ethoxylated amine from this compound | Acetic Acid | TTB-AA (an amphiphilic ionic liquid) | researchgate.net |

| 4,6-dichloro-N-tetradecyl-1,3,5-triazin-2-amine | 1-methylimidazole | 3,3'-(6-(tetradecylamino)-1,3,5-triazine-2,4-diyl)bis(1-methyl-1H-imidazol-3-ium) chloride | rsc.org |

Formation of Schiff Bases from this compound

The reaction of this compound with an aldehyde or a ketone results in the formation of a Schiff base, also known as an imine or anil. wikipedia.org This condensation reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, forming a hemiaminal intermediate, which then undergoes dehydration to yield the C=N double bond of the imine. wikipedia.orgmasterorganicchemistry.com The reaction is typically catalyzed by acid and is reversible. masterorganicchemistry.comunacademy.com

The general synthesis is straightforward: this compound and a suitable carbonyl compound are mixed, often in a solvent like ethanol or methanol, and stirred. wikipedia.org The reaction can often proceed at room temperature, though gentle heating may be applied to increase the rate. ukm.my The formation of the imine is confirmed by spectroscopic methods, such as the appearance of a characteristic C=N stretching vibration in the FTIR spectrum. ukm.my

Aromatic aldehydes, such as benzaldehyde (B42025) and its derivatives, are common reaction partners for anilines in forming Schiff bases. chemistryviews.org The reaction between an aniline and a carbonyl compound that lacks an alpha-hydrogen is sometimes referred to as a Claisen-Schmidt condensation. masterorganicchemistry.com The resulting Schiff bases from this compound possess both the rigid aromatic imine structure and a long, flexible lipophilic tail, making them interesting molecules for various chemical studies.

Table 4: General Reaction for Schiff Base Formation

| Amine Reactant | Carbonyl Reactant | Reaction Type | Product (General Structure) |

| This compound | Aldehyde (R'-CHO) | Condensation | RHC=N-C₆H₄-(CH₂)₁₃CH₃ (Aldimine) |

| This compound | Ketone (R'R''C=O) | Condensation | R'R''C=N-C₆H₄-(CH₂)₁₃CH₃ (Ketimine) |

Applications of 4 Tetradecylaniline and Its Derivatives in Materials Science and Nanotechnology

Functionalization of Carbon Nanomaterials with 4-Tetradecylaniline

The covalent functionalization of carbon nanotubes (CNTs) is a critical step in harnessing their exceptional properties for practical applications. researchgate.net Pristine CNTs are notoriously difficult to process due to their poor solubility and strong van der Waals interactions, which cause them to bundle together. researchgate.net Chemical modification, or functionalization, improves their solubility and processability, allowing for their integration into various material systems. researchgate.netresearchgate.net this compound has been identified as a key agent in this process. lookchem.comsigmaaldrich.comsigmaaldrich.com

Amidation and Esterification of Oxidized Single-Walled Carbon Nanotubes (SWCNTs) using this compound

One of the most effective methods for functionalizing SWCNTs involves the covalent attachment of molecules to their surface. researchgate.net This is often achieved by first oxidizing the nanotubes to create carboxylic acid groups (-COOH) at their ends and on their sidewalls. researchgate.netresearchgate.net These oxidized SWCNTs can then undergo further reactions, such as amidation and esterification. researchgate.netlookchem.comsigmaaldrich.com

Research has demonstrated successful strategies for creating soluble SWCNTs through amidation reactions between the carboxylated nanotubes and amines like this compound. researchgate.net The reaction typically proceeds through one of two main pathways:

Acyl Chloride Intermediate: The carboxylic acid groups on the SWCNTs are converted to more reactive acyl chlorides by treating them with agents like oxalyl chloride or thionyl chloride. researchgate.net These acyl chloride-functionalized SWCNTs then readily react with the amine group of this compound to form a stable amide bond. researchgate.net

Carbodiimide-Activated Coupling: This method uses a coupling agent, such as a carbodiimide, to directly facilitate the formation of an amide bond between the carboxylic acid on the SWCNT and the amine of this compound without needing to first form an acyl chloride. researchgate.net

These covalent functionalization techniques effectively graft the long tetradecyl-phenyl groups onto the surface of the SWCNTs. researchgate.net

Impact of this compound Functionalization on SWCNT Solubilization

The primary benefit of attaching this compound to SWCNTs is the dramatic improvement in their solubility. researchgate.net The long C14 alkyl chain of the molecule acts as a powerful solubilizing agent. researchgate.net This functionalization disrupts the strong inter-tube van der Waals forces that cause pristine nanotubes to aggregate, allowing the individual nanotubes to be dispersed in a solvent. researchgate.net

The resulting this compound-functionalized SWCNTs are soluble in a wide range of common organic solvents, including chloroform, dimethylformamide, and 1,2-dichlorobenzene. researchgate.netacs.org This enhanced solubility is crucial for solution-phase handling and processing, which is a prerequisite for many applications. utexas.edu Studies have shown that derivatizing nanotubes with molecules containing alkyl-aryl groups significantly improves their dispersion, with some functionalized materials achieving concentrations of approximately 50 mg L⁻¹ in solvents where pristine nanotubes are completely insoluble. acs.org

Implications for Advanced Nanocomposite Development

The ability to create stable, well-dispersed solutions of SWCNTs via functionalization with this compound has profound implications for the development of advanced nanocomposites. researchgate.netlookchem.com Nanocomposites are materials that incorporate nanoscale fillers into a matrix (typically a polymer) to achieve enhanced properties. mdpi.comresearchgate.net The performance of these composites is highly dependent on the uniform dispersion of the nanofiller and the quality of the interface between the filler and the matrix. researchgate.net

By improving the solubility and compatibility of SWCNTs, this compound functionalization addresses the critical challenge of poor interfacial interaction between the nanotubes and the surrounding polymer matrix. researchgate.net This leads to:

Enhanced Mechanical Properties: Better load transfer from the polymer matrix to the high-strength SWCNTs. mdpi.com

Improved Electrical and Thermal Conductivity: A well-dispersed network of conductive nanotubes throughout the material. mdpi.com

New Functionalities: The combination of the unique properties of SWCNTs with those of other materials opens the door for applications in electronics, sensors, energy storage, and biomedical devices. researchgate.netlookchem.comeuropean-mrs.com

Ultimately, the functionalization of SWCNTs with molecules like this compound is a key enabling technology for the next generation of high-performance, multifunctional nanocomposite materials. researchgate.neteuropean-mrs.com

Development of Amphiphilic Systems and Surfactants from this compound

The amphiphilic nature of this compound, possessing both a hydrophilic (aniline) and a lipophilic (tetradecyl chain) part, makes it an excellent precursor for synthesizing surfactants and other self-assembling molecules. nih.govkaust.edu.sa These derivatives have shown significant promise, particularly as amphiphilic ionic liquids (AILs).

Synthesis and Characterization of Amphiphilic Ionic Liquids (AILs) Derived from this compound

Researchers have successfully synthesized novel AILs using this compound as a starting material. nih.govacs.orgresearchgate.net In one representative synthesis, this compound (TA) was first etherified using tetraethylene glycol (TEG) in the presence of bis(2-chloroethoxyethyl)ether, which acts as a cross-linker. nih.govacs.orgresearchgate.net This step produces an ethoxylated amine intermediate, referred to as TTB. nih.gov This intermediate is then quaternized through a reaction with acetic acid (AA) to yield the final AIL, designated as TTB-AA. nih.govacs.orgresearchgate.net

The resulting TTB-AA is an amphiphilic molecule with a complex structure designed for high surface activity. acs.org The chemical structure and properties of these synthesized AILs are thoroughly investigated using various analytical techniques, including Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure, and tensiometry to measure surface and interfacial activity. researchgate.net

Table 1: Synthesis and Properties of an AIL Derived from this compound

| Property | Value (for TTB-AA) | Reference |

| Starting Amine | This compound (TA) | nih.govresearchgate.net |

| Synthesis Steps | 1. Etherification with TEG and cross-linker2. Quaternization with Acetic Acid | nih.govresearchgate.net |

| Yield | 91% | nih.gov |

| Melting Point | 51 °C | nih.gov |

| Relative Solubility Number (RSN) | 13.8 mL | nih.gov |

| Micelle Size (MS) | 298.5 nm | nih.gov |

| Polydispersity Index (PDI) | 0.189 | nih.gov |

This interactive table summarizes key data from the synthesis and characterization of the amphiphilic ionic liquid TTB-AA.

Interfacial Behavior and Micelle Formation of this compound Derivatives

Derivatives of this compound, such as the AIL TTB-AA, exhibit classic surfactant behavior by significantly altering the properties at interfaces. nih.govacs.org These molecules act as cationic surfactants, reducing the surface tension of water and the interfacial tension (IFT) between oil and water. mdpi.com

Studies show that TTB-AA effectively reduces the surface tension of water to a value of 32.8 mN/m. acs.org This high surface activity is crucial for applications such as emulsification and demulsification. nih.govacs.org The balance between the hydrophilic and lipophilic portions of the molecule also dictates its aggregation behavior in solution. rsc.org Above a specific concentration known as the critical micelle concentration (CMC), these amphiphilic molecules spontaneously self-assemble into spherical aggregates called micelles. google.com The formation of micelles is confirmed by dynamic light scattering (DLS) measurements, which determined the micelle size for TTB-AA to be 298.5 nm. nih.govresearchgate.net The ability of this compound derivatives to form micelles is central to their function in solubilizing hydrophobic substances in aqueous environments. google.com

Table 2: Surface Activity Parameters of an AIL Derived from this compound

| Parameter | Value (for TTB-AA) | Reference |

| Surface Tension at CMC (γ_CMC) | 32.8 mN/m | acs.org |

| Critical Micelle Concentration (CMC) | 125 mg/L | researchgate.net |

| Surface Excess Concentration (Γ_max) | 1.41 x 10⁻⁶ mol/m² | researchgate.net |

| Minimum Area per Molecule (A_min) | 1.18 nm² | researchgate.net |

This interactive table presents the key interfacial and micellar properties of the TTB-AA amphiphilic ionic liquid.

The development of such amphiphilic systems from this compound highlights its utility in creating sophisticated chemical agents for controlling interfacial phenomena, with applications ranging from industrial processes like crude oil demulsification to potential uses in drug delivery systems. nih.govumons.ac.be

Application of this compound-Derived AILs in Demulsification of Water-in-Crude Oil Emulsions

The separation of water from crude oil is a critical process in the petroleum industry, and chemical demulsifiers play a pivotal role. Recently, novel amphiphilic ionic liquids (AILs) derived from this compound have emerged as highly effective agents for breaking down stubborn water-in-crude oil emulsions. acs.orgnih.govnih.gov

In a notable study, two new AILs were synthesized by first reacting this compound (TA) and 4-hexylamine (HA) with tetraethylene glycol (TEG) in the presence of a cross-linker, bis(2-chloroethoxyethyl)ether (BE), to produce ethoxylated amines. acs.orgnih.govacs.org These intermediates were then quaternized with acetic acid to yield the final AILs, designated as TTB-AA (from this compound) and HTB-AA (from 4-hexylamine). acs.orgnih.govacs.org

The performance of these AILs as demulsifiers was systematically investigated, considering factors such as concentration, water content, salinity, and pH. acs.orgnih.gov The results demonstrated that the demulsification efficiency increased with higher demulsifier concentration and lower water content in the emulsion. acs.orgnih.gov Interestingly, a slight improvement in performance was observed with increased salinity. acs.orgnih.gov The optimal pH for demulsification was found to be 7. acs.orgnih.gov

Crucially, the AIL derived from this compound, TTB-AA, exhibited superior demulsification performance compared to its shorter-chain counterpart, HTB-AA. acs.orgnih.gov This enhanced efficiency is attributed to the longer alkyl chain of the this compound, which allows for a greater reduction in interfacial tension between the oil and water phases. acs.orgnih.gov Furthermore, both synthesized AILs, particularly TTB-AA, showed significantly better demulsification performance than a commercial demulsifier, especially in emulsions with low water content. acs.orgnih.gov

The mechanism behind the effectiveness of these AILs lies in their ability to destabilize the rigid interfacial film that naturally forms around water droplets in crude oil, which is composed of substances like asphaltenes and resins. semanticscholar.org By reducing the interfacial tension, the AILs facilitate the coalescence of water droplets, leading to a more efficient separation of the oil and water phases. semanticscholar.org

Table 1: Factors Influencing the Demulsification Performance of this compound-Derived AILs

| Factor | Observation | Reference |

|---|---|---|

| Demulsifier Concentration | Increased concentration leads to improved demulsification performance. | acs.orgnih.gov |

| Water Content | Decreased water content results in enhanced demulsification. | acs.orgnih.gov |

| Salinity | A slight increase in salinity can improve demulsification efficiency. | acs.orgnih.gov |

| pH | Optimal performance is achieved at a neutral pH of 7. | acs.orgnih.gov |

| Alkyl Chain Length | The longer alkyl chain of the this compound derivative (TTB-AA) leads to higher demulsification performance compared to the shorter chain derivative (HTB-AA). | acs.orgnih.gov |

Integration of this compound in Thin Films and Layered Structures

The unique molecular architecture of this compound also lends itself to the construction of highly ordered molecular assemblies, such as Langmuir-Blodgett films. These ultrathin films have potential applications in various electronic and optoelectronic devices.

Fabrication and Characterization of Langmuir-Blodgett Films Incorporating this compound

Langmuir-Blodgett (LB) films are created by transferring a single layer of molecules from the surface of a liquid onto a solid substrate. biolinscientific.com This technique allows for precise control over the thickness and molecular organization of the resulting film. biolinscientific.com The process begins with the formation of a Langmuir film, which is a monolayer of molecules at a gas-liquid or liquid-liquid interface. biolinscientific.com This film can then be transferred to a solid substrate through vertical dipping, creating a Langmuir-Blodgett film. biolinscientific.combiolinscientific.com

The fabrication of LB films incorporating this compound involves spreading a solution of the compound onto a subphase, typically purified water, in a Langmuir trough. biolinscientific.comcsic.es The molecules arrange themselves at the air-water interface, and by compressing this monolayer with barriers, a desired packing density can be achieved. biolinscientific.com The organized monolayer is then transferred onto a solid substrate, such as glass, quartz, or silicon, by vertically dipping the substrate through the film. biolinscientific.comcsic.es This process can be repeated to build up multilayered structures. biolinscientific.com

Characterization of these films is crucial to ensure their quality and understand their properties. Techniques such as surface pressure-area isotherm measurements provide information about the packing of the molecules in the Langmuir film. csic.es Once transferred, the LB films can be further analyzed using methods like scanning electron microscopy (SEM) to visualize the film's morphology and uniformity, and UV-vis spectroscopy to study its optical properties. csic.es

Investigation of Pyroelectric Phenomena in this compound-Containing Films

A fascinating property of certain materials is pyroelectricity, which is the ability to generate a temporary voltage when they are heated or cooled. arxiv.org This phenomenon arises from a temperature-dependent spontaneous polarization within the material. researchgate.net For a material to exhibit pyroelectricity, it must possess a non-centrosymmetric crystal structure. nih.gov

Langmuir-Blodgett films, with their ability to create highly ordered, non-centrosymmetric structures, are excellent candidates for investigating pyroelectric effects. nih.gov By alternating layers of different molecules, such as 22-tricosenoic acid and 1-docosylamine, researchers have successfully fabricated pyroelectric LB films. nih.gov The incorporation of molecules like this compound into such layered structures is an area of active research. The pyroelectric coefficient, a measure of a material's pyroelectric response, can be determined using both static and dynamic detection techniques. nih.gov Studies have shown that the pyroelectric coefficient in LB films can be influenced by the type of substrate used, with substrates having lower thermal expansion coefficients leading to a slight increase in the coefficient. nih.gov The investigation of pyroelectric phenomena in this compound-containing films could lead to the development of novel heat-sensing devices and thermal imaging technologies. researchgate.net

Role of this compound in Polymer Chemistry

Beyond its applications in surface science and nanotechnology, this compound is also finding a role in the field of polymer chemistry. Its chemical structure allows it to be incorporated into polymer chains and to influence polymerization processes, leading to materials with tailored properties.

Incorporation into Cyclopolymerizable Photoinitiators

Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate a polymerization reaction. oraljournal.com They are essential components in light-curable materials, such as those used in dental resins and coatings. oraljournal.comresearchgate.net Cyclopolymerizable photoinitiators are a specific class of these molecules that can be incorporated into a polymer chain.

Research has explored the synthesis of novel cyclopolymerizable photoinitiators derived from diallyl amine. researchgate.net In one study, derivatives of N,N-diallyl-p-aminobenzyl alcohol were synthesized, including those with long alkyl chains like this compound, with yields of approximately 50-70%. researchgate.net These monomers were then polymerized to form soluble cyclopolymers. researchgate.net The incorporation of the this compound moiety can influence the properties of the resulting polymer, such as its solubility and thermal characteristics.

Influence on Polymerization Processes

The addition of certain molecules can significantly influence the kinetics and outcome of a polymerization reaction. askanacademic.com Factors such as the type and concentration of initiators and co-initiators can affect the rate of polymerization, the final degree of conversion of monomers to polymer, and the properties of the resulting polymer. askanacademic.comnih.gov

Contribution to Organic Light-Emitting Diode (OLED) Materials Development

While direct, large-scale application of the specific compound this compound as a primary active material in commercial Organic Light-Emitting Diodes (OLEDs) is not widely documented in mainstream research, its molecular structure is representative of key building blocks used in the synthesis of advanced OLED materials. The potential contribution of this compound and its derivatives lies in the functional properties endowed by its two main structural components: the aniline (B41778) headgroup and the long alkyl tail.

Aniline and its derivatives, such as the widely used triphenylamine, are electron-donating moieties that form the core of many materials used in the hole-transporting layer (HTL) of an OLED. nih.govresearchgate.net The primary role of the HTL is to facilitate the efficient injection of positive charge carriers (holes) from the anode and transport them to the emissive layer, where they recombine with electrons to generate light. nih.govmdpi.com An effective HTL material must have a suitable Highest Occupied Molecular Orbital (HOMO) energy level to minimize the energy barrier for hole injection from the anode, typically indium tin oxide (ITO). nih.govmdpi.com The aniline group in this compound provides the fundamental electronic properties required for this function.

The most significant potential contribution of the this compound structure to OLEDs is the presence of the long tetradecyl (C₁₄H₂₉) chain. In modern OLED fabrication, there is a strong drive towards solution-based processing techniques like spin-coating and inkjet printing, which are more cost-effective for large-area displays compared to traditional vacuum deposition methods. frontiersin.orgcore.ac.ukui.ac.id A major challenge in this area is the poor solubility of many high-performance organic semiconductor molecules in common solvents. Researchers often address this by attaching long, flexible alkyl chains to the core of the active molecule. frontiersin.orgmdpi.com These chains increase the molecule's solubility and improve its film-forming capabilities, leading to more uniform and morphologically stable thin films. frontiersin.orgresearchgate.net The tetradecyl group on this compound provides exactly this functionality, suggesting its utility in designing soluble hole-transporting materials or hosts for solution-processed OLEDs.

Therefore, while not an end-product itself, this compound serves as a valuable synthon or model compound. Its structure demonstrates the combination of an electronically active group (aniline) with a solubility-enhancing group (alkyl chain), a design principle that is critical for developing the next generation of efficient, solution-processable OLED materials. frontiersin.orgresearchgate.net

| Structural Moiety | Potential Function in OLEDs | Rationale and Benefit | Relevant Material Class |

|---|---|---|---|

| Aniline Group | Hole-Transporting Core | The nitrogen-based group is electron-rich, providing the necessary electronic properties for hole transport and injection. nih.govmdpi.com | Hole-Transporting Materials (HTMs), Host Materials |

| Tetradecyl Chain (C₁₄H₂₉) | Solubility Enhancer / Morphological Control | Improves solubility in organic solvents for solution processing (e.g., spin-coating, inkjet printing) and can lead to more uniform thin films. frontiersin.orgmdpi.comresearchgate.net | Solution-Processable Emitters, HTMs, and Host Materials |

Metal Nanoparticle Stabilization using this compound Derivatives

The use of capping or stabilizing agents is fundamental in nanoparticle synthesis to control growth, prevent aggregation, and impart desired surface properties and solubility. mdpi.comd-nb.info this compound and its derivatives have been effectively utilized as such agents, particularly for the functionalization and stabilization of carbon nanotubes and other metal nanoparticles. The molecule's amphiphilic-like structure, with a polar aniline head and a long non-polar alkyl tail, makes it ideal for this purpose.

A prominent application is in the functionalization of single-walled carbon nanotubes (SWCNTs). Due to strong van der Waals forces, pristine SWCNTs tend to bundle together, making them notoriously insoluble in most common solvents. mdpi.com Research has shown that functionalizing SWCNTs with this compound can dramatically improve their solubility. In one approach, the carboxylic acid groups on acid-treated SWCNTs react with the amine of this compound through simple acid-base chemistry. uky.edu The long tetradecyl chain then acts to disrupt the inter-tube attractions, allowing the nanotubes to be dispersed in organic solvents like tetrahydrofuran (B95107) (THF) and carbon disulfide (CS₂). Another method involves the electrochemical reduction of the corresponding this compound diazonium salt, which covalently grafts the 4-tetradecylphenyl group onto the nanotube surface, achieving a high degree of functionalization and significantly improved solubility in organic solvents. acs.org

The aniline headgroup is not limited to interacting with carbon nanomaterials. Its nitrogen atom can coordinate with the surface of various metal nanoparticles, acting as an effective anchor. While direct studies on this compound with noble metal nanoparticles are sparse, chemically similar long-chain anilines have been used in the synthesis of stable ruthenium nanoparticles, highlighting the versatility of this class of stabilizers in nanocatalysis and other applications. researchgate.netacs.orgresearchgate.net The primary role of the this compound derivative is to form a protective layer around the nanoparticle core. The aniline group binds to the surface, while the extended tetradecyl chains provide steric hindrance, creating a physical barrier that prevents the nanoparticles from aggregating and precipitating out of solution. mdpi.com

| Nanoparticle Type | This compound Derivative/Role | Method of Functionalization | Observed Outcome | Reference |

|---|---|---|---|---|

| Single-Walled Carbon Nanotubes (SWCNTs) | Stabilizer / Solubilizer | Reaction with acid-functionalized SWCNTs (zwitterion formation) | Rendered shortened SWCNTs soluble in THF, CS₂, and aromatic solvents. | |

| Single-Walled Carbon Nanotubes (SWCNTs) | Surface Modifier | Electrochemical reduction of 4-tetradecylbenzenediazonium tetrafluoroborate | Significantly improved solubility in organic solvents like THF. acs.org | acs.org |

| Carbon Nanotubes (CNTs) | Solubilizing Agent | Reaction of alkylaryl amine with carboxylic acid groups on CNTs | Increased solubility of the resulting CNT product in organic solvents. uky.edu | uky.edu |

| Ruthenium Nanoparticles | Stabilizer (by chemical analogy) | Decomposition of organometallic precursor in the presence of stabilizer | Aniline derivatives (e.g., 2,4,6-tris(perfluorooctyl)aniline) used to create stable nanoparticles. acs.org | acs.org |

Spectroscopic and Photophysical Investigations Involving 4 Tetradecylaniline

Laser Flash Photolysis Studies of 4-Tetradecylaniline

Laser flash photolysis is a powerful technique used to study transient species and short-lived excited states. edinst.com In the context of this compound, this method has been instrumental in understanding its interactions with triplet states in solution.

Quenching of Triplet States in Micellar Solutions by 4-Tetradecylanilinelookchem.comsigmaaldrich.comlookchem.com

Research has demonstrated that this compound is an effective quencher of the triplet state of certain molecules within micellar solutions. lookchem.comlookchem.com Specifically, studies have investigated the quenching of the triplet state of n-alkyl 3-nitrophenyl ethers in aqueous sodium dodecyl sulfate (B86663) (SDS) micellar solutions. lookchem.comlookchem.com The micellar environment provides a unique micro-heterogeneous system where the hydrophobic tetradecyl chain of this compound can be localized, influencing its interaction with other molecules.

The efficiency of this quenching process is quantified by the quenching rate constant (k_q). Laser flash photolysis experiments allow for the direct observation of the decay of the triplet state in the presence of varying concentrations of the quencher, this compound. The data from such studies provide a quantitative measure of the quenching efficiency.

Table 1: Investigated Systems for Triplet State Quenching by this compound

| Triplet Species | Environment | Technique | Reference |

| n-alkyl 3-nitrophenyl ethers | Aqueous micellar sodium dodecyl sulfate (SDS) solutions | Laser flash photolysis | lookchem.comlookchem.com |

Mechanistic Insights from Photophysical Interactionslookchem.comsigmaaldrich.com

The quenching of a triplet state can occur through several mechanisms, including energy transfer and electron transfer. chemrxiv.orglibretexts.org In the case of this compound interacting with triplet n-alkyl 3-nitrophenyl ethers, the mechanism is believed to involve an electron transfer process. lookchem.com The aniline (B41778) moiety of this compound can act as an electron donor to the electron-deficient triplet state of the nitroaromatic compound. researchgate.net

This photoinduced electron transfer results in the formation of a radical ion pair. github.io The efficiency of this process is influenced by factors such as the redox potentials of the donor (this compound) and the acceptor (the triplet state molecule), as well as the surrounding solvent environment. The micellar medium plays a crucial role in bringing the reactants into proximity and influencing the stability of the resulting charged species. Understanding these mechanistic details is vital for applications in areas like photocatalysis and the development of photostabilizers. mappingignorance.org

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy have been key to confirming the structure of this compound and its derivatives. researchgate.netmdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidationgithub.iochemicalbook.comdiva-portal.orgnih.govumons.ac.be

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the case of this compound, the FTIR spectrum would exhibit characteristic peaks for the N-H stretches of the primary amine group, the C-H stretches of the aromatic ring and the long alkyl chain, and the C=C stretching vibrations of the benzene (B151609) ring. researchgate.netresearchgate.net This technique has been used as a standard method for the quantitative determination of trans content in fats and oils, where this compound can serve as a reference compound. lookchem.comalkalisci.com

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1360 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentgithub.iochemicalbook.comnih.govumons.ac.bepatentinspiration.com

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR have been employed to characterize this compound and its derivatives. researchgate.netmdpi.comrsc.org

In the ¹H NMR spectrum of this compound, distinct signals would be observed for the aromatic protons, the amine protons, and the protons of the long tetradecyl chain (including the terminal methyl group and the various methylene (B1212753) groups). chemicalbook.com The chemical shifts and splitting patterns of these signals provide detailed information about the electronic environment and connectivity of the protons. sigmaaldrich.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. careerendeavour.com This includes the carbon atoms of the benzene ring (with different shifts for the substituted and unsubstituted carbons) and the carbons of the alkyl chain. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm, approximate) | Multiplicity |

| Aromatic (C₆H₄) | 6.5 - 7.5 | Multiplet |

| Amine (NH₂) | Variable, broad singlet | Singlet |

| Methylene (Ar-CH₂) | 2.4 - 2.6 | Triplet |

| Methylene ((CH₂)₁₂) | 1.2 - 1.6 | Multiplet |

| Methyl (CH₃) | 0.8 - 0.9 | Triplet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm, approximate) |

| C-NH₂ (Aromatic) | 140 - 150 |

| C-Alkyl (Aromatic) | 130 - 140 |

| CH (Aromatic) | 115 - 130 |

| Ar-CH₂ | 30 - 40 |

| (CH₂)₁₂ | 20 - 35 |

| CH₃ | ~14 |

Absorption and Emission Properties of this compound-Containing Systems

The absorption and emission of light by molecules are fundamental photophysical processes. While this compound itself may not be strongly fluorescent, its incorporation into larger systems, such as Schiff bases or complexes, can significantly influence their optical properties. nih.govrsc.org

Table 5: Illustrative Photophysical Data for Systems Containing this compound Derivatives

| System | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Reference |

| Dy-DTPA-bis-p-tetradecylphenyl amide | CHCl₃/MeOH (1:1) | ~265 | Not Specified | umons.ac.be |

| Schiff base of indole-3-carboxaldehyde (B46971) and 4-alkylaniline | DMSO | ~365-395 | Not Specified | nih.gov |

Theoretical and Computational Studies of 4 Tetradecylaniline

Molecular Modeling and Simulation of 4-Tetradecylaniline Systems

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules and molecular systems. These methods are particularly useful for studying complex systems where experimental analysis can be challenging. For this compound, molecular modeling has been employed to understand its role in various chemical environments. phorteeducacional.com.br

Molecular Dynamics (MD) simulations, a key technique in this field, have been applied to study the self-assembly of amphiphilic molecules. researchgate.net These simulations can model how this compound molecules organize in solution or on surfaces over time. For instance, modeling can be used to visualize the formation of micelles or layered structures. Software such as HyperChem allows for the generation of molecular models to study their spatial arrangements. researchgate.net

A significant application of modeling has been in the context of nanomaterials. Theoretical studies have investigated the interaction between this compound and carbon nanotubes. surrey.ac.uk These simulations help explain how the long tetradecyl chain facilitates the dissolution of nanotubes by overcoming the strong van der Waals forces between them, a process critical for their functionalization. rsc.org Modeling is also used in the design and study of novel materials, such as when this compound is a precursor for synthesizing amphiphilic ionic liquids. researchgate.net

Quantum Chemical Calculations on this compound

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties and structure of a single molecule. Methods like Density Functional Theory (DFT) are frequently used to perform these calculations, often with software packages like Gaussian. nih.gov Such computational studies are essential for examining the molecular structure and electronic properties of highly functionalized molecules. ajol.info For molecules similar to this compound, calculations are often performed using the B3LYP functional with basis sets like 6-311G(d,p), which provide a good balance of accuracy and computational cost. nih.govresearchgate.net

Electronic structure analysis focuses on the arrangement of electrons in molecular orbitals and their corresponding energy levels. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs). ajol.info The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. ajol.info

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom's lone pair. The LUMO is typically distributed over the aromatic ring. This distribution makes the aromatic ring and the amine group the most reactive sites for electrophilic and nucleophilic interactions, respectively. Quantum chemical calculations can precisely determine the energies of these orbitals and other electronic properties. researchgate.net

Table 1: Key Quantum Chemical Parameters (Illustrative) This table presents typical parameters obtained from DFT calculations for aniline derivatives. Actual values for this compound would require specific computation.

| Parameter | Symbol | Description |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the highest energy orbital containing electrons; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest energy orbital without electrons; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. |

| Ionization Potential | IP | The minimum energy required to remove an electron from the molecule (approximated as -EHOMO). |

| Electron Affinity | EA | The energy released when an electron is added to the molecule (approximated as -ELUMO). |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that arise from rotation about single bonds. lumenlearning.com this compound has considerable conformational flexibility due to the 13 rotatable single bonds in its long alkyl chain. lookchem.com

Another point of rotation is around the C-N bond connecting the amino group to the phenyl ring. The rotation of the -NH2 group is generally facile, though its orientation can be influenced by intermolecular interactions like hydrogen bonding. Computational methods can calculate the potential energy surface for these rotations, identifying the most stable conformers and the energy barriers between them. ethz.ch

Table 2: Primary Conformational States of the Tetradecyl Chain

| Conformation | Dihedral Angle (C-C-C-C) | Relative Energy | Description |

|---|---|---|---|

| Anti (Trans) | ~180° | Lowest | Most stable, fully extended chain arrangement that minimizes steric strain. libretexts.org |

| Gauche | ~60° | Higher | Less stable due to steric interactions between parts of the alkyl chain. libretexts.org |

| Eclipsed | 0° | Highest (Transition State) | Unstable arrangement representing the energy barrier to rotation between staggered forms. lumenlearning.com |

Electronic Structure Analysis

Prediction of Self-Assembly Behavior through Computational Methods

The amphiphilic nature of this compound drives its self-assembly into ordered supramolecular structures. Computational methods, particularly Molecular Dynamics (MD) simulations, are instrumental in predicting and understanding this behavior. researchgate.net These simulations can model the aggregation of many individual molecules to reveal the driving forces and resulting structures.

The self-assembly of this compound is governed by a balance of intermolecular forces:

Van der Waals Interactions: The long, hydrophobic tetradecyl chains attract each other through these weak forces, leading them to pack together to minimize contact with polar solvents.

π-π Stacking: The aromatic phenyl rings can stack on top of one another, an interaction that contributes to the ordering of the polar head groups. researchgate.net

Hydrogen Bonding: The amine (-NH2) group can act as both a hydrogen bond donor and acceptor, allowing for the formation of networks between the polar heads. researchgate.net

Computational models have been successful in predicting the formation of various aggregates, such as micelles, bilayers, and the mesophases found in liquid crystals. researchgate.netresearchgate.net For example, theoretical studies on liquid crystals derived from this compound confirm that the length of the alkyl chain is a determining factor in the type of phase formed. researchgate.net These predictive capabilities are crucial for designing molecules with specific self-assembling properties for applications in materials science and nanotechnology. researchgate.net

Theoretical Insights into Reactivity and Derivatization Pathways

Theoretical calculations provide fundamental insights into the chemical reactivity of this compound. The electronic structure analysis (see 5.2.1) identifies the most probable sites for chemical reactions. The electron-rich aniline ring is susceptible to electrophilic substitution, while the nitrogen atom's lone pair of electrons confers nucleophilic character.

One of the most important reactions of anilines is the formation of diazonium salts. Computational chemistry can model the mechanism of this reaction, which involves the attack of the amine's nucleophilic nitrogen on a nitrosonium ion (NO⁺). This pathway is the foundation for using this compound to functionalize other materials. For instance, 4-tetradecylbenzenediazonium salts, synthesized from this compound, are used to chemically modify the surface of single-walled carbon nanotubes (SWCNTs). nasa.gov Theoretical models can help to understand the stability of the diazonium intermediate and its subsequent reaction with the nanotube surface.

Furthermore, computational studies can elucidate the role of the molecule in these derivatization processes. The functionalization of SWCNTs with this compound has been shown, both experimentally and theoretically, to depend critically on the long alkyl chain. rsc.org Theoretical models can demonstrate how this chain helps to exfoliate the nanotube bundles, allowing the aniline head group to access the nanotube surface and form a covalent bond, thus altering the material's properties. rsc.orgnasa.gov

Interactions and Supramolecular Assemblies of 4 Tetradecylaniline

Host-Guest Chemistry Involving 4-Tetradecylaniline

Host-guest chemistry involves the formation of a complex between a larger "host" molecule, which contains a cavity, and a smaller "guest" molecule that fits within it. wikipedia.org The primary driving forces for these interactions are non-covalent, and the selectivity of binding is determined by factors like size, shape, and chemical complementarity between the host and guest. wikipedia.org

Macrocyclic molecules like cyclodextrins are common hosts. oatext.comnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them capable of encapsulating nonpolar guest molecules in aqueous solutions. oatext.commdpi.com The long, hydrophobic alkyl tail of this compound makes it an ideal candidate for encapsulation within such cavities. While specific studies detailing the complexation of this compound with cyclodextrins are not prevalent, research on similar molecules, such as azobenzene (B91143) derivatives with different substituents, shows that the guest's structure plays a critical role in the geometry and aggregation of the resulting inclusion complexes. rsc.org

Another class of hosts are large, self-assembled metallosupramolecular cages. Research has shown that tetrahedral titanium-based cages can encapsulate cationic organic guests like anilinium, the protonated form of aniline (B41778). rsc.org This suggests that this compound, particularly in its protonated state, could serve as a guest molecule within these elaborate, cage-like host structures. rsc.org The binding within these hosts is often studied using techniques like NMR spectroscopy to follow the changes upon inclusion. rsc.org

Formation of Micellar and Vesicular Structures with this compound Derivatives

The amphiphilic character of this compound allows for its chemical modification into surfactant-like molecules that can self-assemble in solution. When the concentration of these surfactants in a solvent (typically water) exceeds a certain point, known as the critical micelle concentration, they aggregate to form structures like micelles or vesicles.

A notable example involves the synthesis of a novel amphiphilic ionic liquid (AIL) derived from this compound (TA). nih.govacs.org In this work, TA was first ethoxylated using tetraethylene glycol (TEG) and a cross-linker to yield an ethoxylated amine, TTB. This intermediate was then quaternized with acetic acid to produce the final AIL, designated TTB-AA. nih.govresearchgate.net This derivative possesses a hydrophilic head group and the long hydrophobic tail from the original this compound. nih.gov

Dynamic light scattering (DLS) experiments confirmed that the TTB-AA derivative readily forms micelles in solution. nih.gov The properties of these micelles are detailed in the table below.

| Derivative | Synthesis Precursor | Micelle Size (nm) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| TTB-AA | This compound | 298.5 | 0.189 | nih.gov |

In other research, amphiphilic ligands for medical imaging have been synthesized, such as DTPA-bis-p-tetradecylphenyl amide. umons.ac.be This derivative, containing two tetradecylphenyl groups, was designed to assemble with phospholipids (B1166683) into micelles, demonstrating another pathway for creating supramolecular structures from this compound-related compounds. umons.ac.be

Investigation of Interfacial Phenomena at Liquid-Liquid and Liquid-Air Interfaces

Surfactants derived from this compound are effective at interfaces, such as the boundary between air and water or oil and water. By adsorbing at these interfaces, they reduce the interfacial tension. The amphiphilic ionic liquid TTB-AA, derived from this compound, has been shown to significantly lower the surface tension of water and the interfacial tension between water and oil. nih.gov This property is crucial for applications like emulsification and demulsification. nih.govacs.org

| Derivative | Interface | Tension (mN/m) | Reference |

|---|---|---|---|

| TTB-AA | Water/Air | 32.8 | nih.gov |

| TTB-AA | Water/Oil | 0.21 | nih.gov |

Beyond simple adsorption, amphiphilic molecules can form highly ordered, single-molecule-thick films at the air-water interface, known as Langmuir films. wikipedia.orgbiolinscientific.com These films can be subsequently transferred onto solid substrates to create Langmuir-Blodgett (LB) films. wikipedia.org Research into the pyroelectric properties of non-centrosymmetric LB films has utilized this compound in alternate-layer structures alongside molecules like 22-tricosenoic acid. researchgate.net The ability to form these stable, ordered superlattices highlights the capacity of this compound to participate in well-defined interfacial assemblies. researchgate.net

Supramolecular Catalysis using this compound-Derived Systems

Supramolecular assemblies, such as micelles, can act as microreactors, creating unique environments that can alter the rates and pathways of chemical reactions—a field known as supramolecular catalysis. wikipedia.org The hydrophobic core of a micelle can solubilize nonpolar reactants in an aqueous medium, bringing them into close proximity and facilitating reactions.

The role of this compound in such systems has been explored in fundamental chemical studies. For instance, it has been used as a quencher molecule in laser flash photolysis studies to investigate the triplet state of n-alkyl 3-nitrophenyl ethers within sodium dodecyl sulfate (B86663) (SDS) micellar solutions. sigmaaldrich.com In these experiments, the micellar assembly organizes the reactants, and the this compound participates directly in the photophysical process being studied. researchgate.netcolab.ws

Furthermore, this compound has been employed in the amidation and esterification of oxidized single-walled carbon nanotubes (SWCNTs). sigmaaldrich.com This application involves the chemical reactivity of the aniline group, where the long alkyl chain influences solubility and interaction with the nanotube surface, potentially within a supramolecular assembly context. While not a catalytic cycle in the traditional sense, these examples demonstrate the use of this compound and its derivatives in reaction systems where supramolecular organization plays a key role.

Advanced Analytical Techniques in 4 Tetradecylaniline Research

Chromatography for Purification and Analysis of 4-Tetradecylaniline and its Derivatives